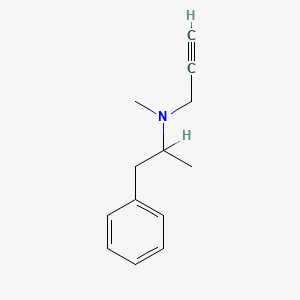
Dexamethasone beloxil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dexamethasone beloxil is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is primarily used in the treatment of various inflammatory conditions, including uveitis, iritis, keratitis, postsurgical inflammation, vernal keratoconjunctivitis, and giant papillary conjunctivitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone beloxil involves multiple steps, starting from the basic steroid structure. The process includes fluorination, hydroxylation, and esterification reactions. The key steps are:
Fluorination: Introduction of a fluorine atom at the 9th position of the steroid nucleus.
Hydroxylation: Addition of hydroxyl groups at the 11th and 17th positions.
Esterification: Formation of the beloxil ester at the 21st position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability, often employing continuous flow reactors and automated systems to maintain consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: Halogen substitution reactions can occur, particularly involving the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Dexamethasone beloxil has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: Extensively used in the treatment of inflammatory and autoimmune diseases. It is also studied for its potential in cancer therapy and as an adjunct in chemotherapy.
Industry: Employed in the formulation of pharmaceutical products, particularly in ophthalmic solutions and topical creams.
Mechanism of Action
Dexamethasone beloxil exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation. The compound also decreases capillary permeability and stabilizes cell membranes, reducing inflammation and edema .
Comparison with Similar Compounds
Dexamethasone: A closely related corticosteroid with similar anti-inflammatory properties but without the beloxil ester.
Prednisone: Another corticosteroid used for similar indications but with different pharmacokinetic properties.
Triamcinolone: A corticosteroid with a different structure but similar therapeutic uses.
Uniqueness: Dexamethasone beloxil is unique due to its specific esterification, which enhances its lipophilicity and allows for targeted delivery in ophthalmic applications. This modification provides a longer duration of action and improved therapeutic outcomes compared to other corticosteroids .
Properties
CAS No. |
150587-07-8 |
|---|---|
Molecular Formula |
C29H35FO5 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-17-(2-phenylmethoxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35FO5/c1-18-13-23-22-10-9-20-14-21(31)11-12-26(20,2)28(22,30)24(32)15-27(23,3)29(18,34)25(33)17-35-16-19-7-5-4-6-8-19/h4-8,11-12,14,18,22-24,32,34H,9-10,13,15-17H2,1-3H3/t18-,22+,23+,24+,26+,27+,28+,29+/m1/s1 |
InChI Key |
FXEMVMUWTJUWJB-DKOUAETMSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COCC5=CC=CC=C5)O)C)O)F)C |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COCC5=CC=CC=C5)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COCC5=CC=CC=C5)O)C)O)F)C |
Appearance |
Solid powder |
Key on ui other cas no. |
150587-07-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dexamethasone Beloxil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


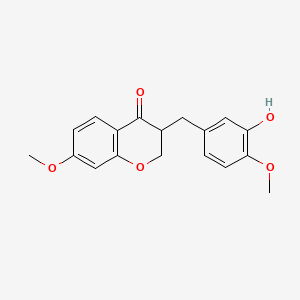
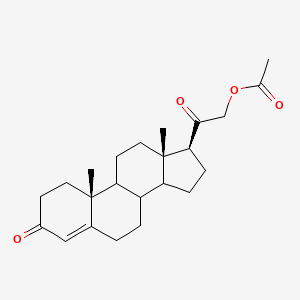

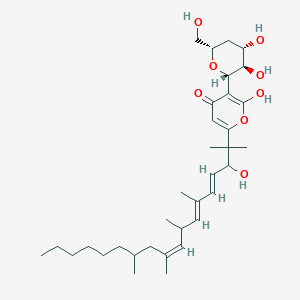
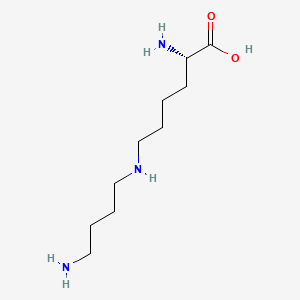
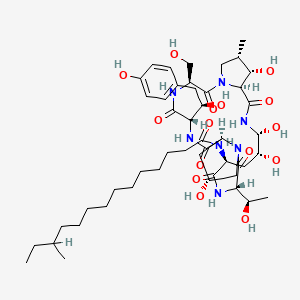
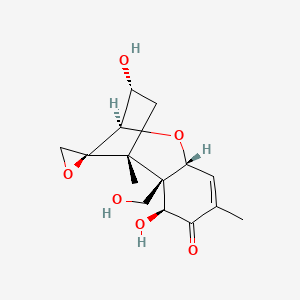
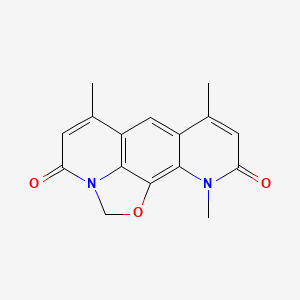
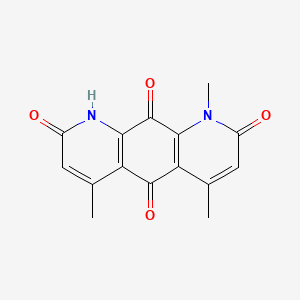


![5H-Dibenzo[a,d]cyclohepten-5-one O-[2-(methylamino)ethyl]oxime monohydrochloride](/img/structure/B1670265.png)
